molecular formula C13H18O9 B1247443 Opuntioside-I

Opuntioside-I

Cat. No.: B1247443
M. Wt: 318.28 g/mol
InChI Key: OQVZJGGNKYGQLT-KABOQKQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opuntioside-I is an alpha-pyrone glycoside isolated from Opuntia dillenii, a cactus species traditionally used for its medicinal properties. It has demonstrated hypotensive activity in normotensive rats without mortality at doses as high as 1,000 mg/kg/day . Pharmacological studies highlight its safety profile, though histopathological analyses revealed mild liver and spleen changes in animal models . Its structure comprises a glycosylated alpha-pyrone core, distinguishing it from other cactus-derived metabolites.

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

4-methoxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]pyran-2-one

InChI

InChI=1S/C13H18O9/c1-19-6-2-7(21-9(15)3-6)5-20-13-12(18)11(17)10(16)8(4-14)22-13/h2-3,8,10-14,16-18H,4-5H2,1H3/t8-,10-,11+,12-,13-/m1/s1

InChI Key

OQVZJGGNKYGQLT-KABOQKQYSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)COC2C(C(C(C(O2)CO)O)O)O

Synonyms

opuntioside-I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues
2.1.1. Opuntiol
  • Source : Also isolated from Opuntia dillenii.
  • Structural Differences: Opuntiol lacks the glycosidic moiety present in Opuntioside-I, featuring a simpler phenolic structure.
  • Pharmacological Activity : Demonstrates analgesic effects in murine pain models, contrasting with this compound’s hypotensive properties .
2.1.2. Beta-Sitosterol Glucoside
  • Source : Found in Opuntia ficus-indica.
  • Structural Differences : A sterol glycoside with a glucose unit attached to a sterol backbone, unlike this compound’s pyrone-glycoside system.
  • Pharmacological Activity: Known for anti-inflammatory and cholesterol-lowering effects, differing from this compound’s cardiovascular focus .
Functional Analogues
2.2.1. Digoxin
  • Source : Derived from Digitalis lanata.
  • Functional Similarity: Both compounds exhibit cardiovascular activity (hypotensive vs. inotropic).

Pharmacological and Toxicological Data Comparison

Table 1: Comparative Pharmacological Profiles

Compound Source Key Activity LD₅₀ (Oral, Rodents) Histopathological Findings
This compound Opuntia dillenii Hypotensive >1,000 mg/kg Mild liver/spleen changes
Opuntiol Opuntia dillenii Analgesic Not reported No significant toxicity
Beta-Sitosterol Glucoside Opuntia ficus-indica Anti-inflammatory >2,000 mg/kg None reported
Digoxin Digitalis lanata Positive inotropic ~0.3 mg/kg Cardiac tissue necrosis

Table 2: Structural Comparison

Compound Core Structure Glycosidic Units Bioactive Moieties
This compound Alpha-pyrone 1 Glycosylated pyrone
Opuntiol Phenolic 0 Free hydroxyl groups
Beta-Sitosterol Glucoside Sterol 1 Sterol-glucose conjugate

Research Findings and Mechanistic Insights

  • Beta-Sitosterol Glucoside : Inhibits NF-κB signaling, contributing to anti-inflammatory effects .

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